N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a 2-methoxyphenyl group and linked to a 3,3-dimethylbutanamide moiety. This structure combines aromatic and aliphatic components, which may influence its physicochemical properties and biological interactions. The methoxy group on the phenyl ring may enhance solubility or modulate electronic effects, while the 3,3-dimethylbutanamide chain could contribute to steric bulk or metabolic stability .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)11-17(24)21-14-10-13(6-7-16(14)25-4)15-12-23-9-5-8-20-18(23)22-15/h5-10,12H,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDCOHHYUZBVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method starts with the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles, including catalyst-free synthesis and the use of environmentally benign solvents . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts . Reaction conditions often involve mild temperatures and the use of solvents like toluene and ethyl acetate .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions can lead to the formation of imidazo[1,2-a]pyrimidine derivatives with various functional groups .
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, antiviral, and antibacterial activities . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or modulate the expression of specific genes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Properties
Key Observations:
Biological Activity
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety fused to a methoxy-substituted phenyl group and a dimethylbutanamide component. Its molecular formula is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The specific substitutions enhance its selectivity and potency as a cyclooxygenase-2 (COX-2) inhibitor, which is crucial for its anti-inflammatory properties .
Target Enzyme: COX-2
The primary target of this compound is cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound binds to the active site of COX-2, inhibiting its activity and subsequently reducing the production of prostaglandins, which are mediators of inflammation and pain .
Biochemical Pathways
Inhibition of COX-2 affects the prostaglandin biosynthesis pathway, leading to decreased inflammatory responses. This mechanism underlies its potential therapeutic effects against various inflammatory conditions and pain syndromes .
Biological Activity
The biological activities of this compound have been assessed through various studies:
- Anti-inflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory effects by selectively inhibiting COX-2 activity. This inhibition can lead to potential applications in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The imidazo[1,2-a]pyrimidine scaffold has been linked to various anticancer activities due to its ability to interfere with cancer cell signaling pathways .
Case Studies and Research Findings
Several studies have documented the biological activity of imidazo[1,2-a]pyrimidine derivatives:
- Study on COX-2 Inhibition :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activity of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine | Benzo-imidazo-pyrimidine structure | COX-2 inhibitor |
| 4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine | Similar COX-2 inhibitory activity | High specificity for COX-2 |
This table illustrates how this compound stands out due to its specific substitution pattern that enhances its selectivity and potency as a COX-2 inhibitor compared to other similar compounds .
Q & A
Q. What are the key synthetic methodologies for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyrimidine core via cyclocondensation of aminopyrimidines with α-haloketones or aldehydes under reflux conditions. Subsequent coupling with substituted phenylacetamide derivatives is achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key variables include:
- Catalysts : Palladium(PPh₃)₄ or copper(I) iodide for coupling reactions .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature : Controlled heating (80–120°C) minimizes side reactions . Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires stoichiometric balancing of intermediates and inert atmosphere maintenance .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, imidazo[1,2-a]pyrimidine protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.83) .
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles and confirms heterocyclic fusion geometry .
Q. What biological targets or mechanisms are associated with this compound?
Imidazo[1,2-a]pyrimidine derivatives are linked to kinase inhibition (e.g., Fyn kinase) and anti-inflammatory activity via COX-2 suppression. Preliminary in vitro assays for analogs show IC₅₀ values <10 μM against cancer cell lines (e.g., MCF-7). Target engagement is validated using:
- Enzymatic Assays : Fluorescence-based kinase inhibition screens .
- Molecular Docking : Predicts binding to ATP pockets of kinases using Schrödinger Suite .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
- Optimized Catalytic Systems : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat/mass transfer for cyclocondensation steps .
- In-line Analytics : Use HPLC-MS to monitor intermediates and adjust stoichiometry dynamically .
Q. How should researchers address contradictions in biological activity data across assay platforms?
Discrepancies in IC₅₀ values (e.g., cell-based vs. enzymatic assays) may arise from:
- Membrane Permeability : LogP adjustments (e.g., adding hydrophilic substituents) improve cellular uptake .
- Off-target Effects : Counter-screen against related kinases (e.g., Src, Abl) to assess selectivity .
- Assay Conditions : Standardize ATP concentrations (1 mM) and pre-incubation times to reduce variability .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?
- ADMET Modeling : SwissADME predicts bioavailability (%F >30) and blood-brain barrier penetration (BBB score <0.1) .
- Metabolic Stability : CYP450 isoform interaction risks (e.g., CYP3A4 inhibition) are assessed via docking into homology models .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for SAR-guided optimization .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., degassing steps, catalyst lot numbers) to ensure reproducibility .
- Structural Analogues : Compare with N-(5-chloro-2-methoxyphenyl) derivatives to evaluate substituent effects on bioactivity .
- Contradictory Evidence : Resolve discrepancies in kinase inhibition by validating targets using CRISPR knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
